molecular formula C14H16F3NO4 B13214484 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

Cat. No.: B13214484
M. Wt: 319.28 g/mol
InChI Key: ASPAJBVORKKXMK-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a pentanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-aminopentanoic acid and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the benzyloxycarbonyl group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Primary amines.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It affects biochemical pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

    3-(Trifluoromethyl)pentanoic acid: Lacks the benzyloxycarbonyl and amino groups, reducing its utility in protein modification studies.

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)11(8-12(19)20)6-7-18-13(21)22-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21)(H,19,20)

InChI Key

ASPAJBVORKKXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(CC(=O)O)C(F)(F)F

Origin of Product

United States

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